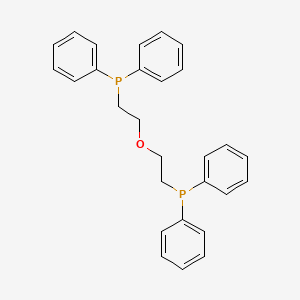

Bis(2-diphenylphosphino)ethyl ether

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-diphenylphosphanylethoxy)ethyl-diphenylphosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28OP2/c1-5-13-25(14-6-1)30(26-15-7-2-8-16-26)23-21-29-22-24-31(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-20H,21-24H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLIKDDQFNOTQIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(CCOCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28OP2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Bis(2-diphenylphosphino)ethyl Ether: Structure, Synthesis, and Coordination Chemistry

This guide provides a comprehensive technical overview of Bis(2-diphenylphosphino)ethyl ether, a flexible diphosphine ligand. Designed for researchers, scientists, and professionals in drug development and catalysis, this document delves into the molecule's structural formula, a robust synthesis protocol, and its behavior in coordination chemistry. The content is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a deep and practical understanding.

Introduction and Strategic Importance

This compound, systematically named (Oxybis(ethane-2,1-diyl))bis(diphenylphosphine), is a bidentate phosphine ligand characterized by an ether linkage connecting two diphenylphosphinoethyl arms. Unlike more rigid aromatic diphosphines such as DPEphos or Xantphos, the flexible aliphatic backbone of this compound imparts unique conformational adaptability. This flexibility allows it to form stable chelate rings with a range of transition metals, influencing the steric and electronic environment of the metal center.

While less ubiquitous in the literature than its analogue 1,2-bis(diphenylphosphino)ethane (dppe), the presence of the central ether oxygen atom introduces a potential third coordination site. This raises the possibility of it acting as a tridentate P,O,P ligand, a characteristic that can be exploited to fine-tune the catalytic activity and stability of metal complexes.[1] This guide will explore the fundamental aspects of this ligand, providing a solid foundation for its application in synthetic and catalytic research.

Molecular Structure and Physicochemical Properties

The structural identity of this compound is defined by its molecular formula, C₂₈H₂₈OP₂, and CAS number 50595-38-5.[2][3] The molecule consists of two diphenylphosphine groups linked by a five-atom chain (-CH₂-CH₂-O-CH₂-CH₂-), which allows for considerable rotational freedom.

Figure 2: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Caution: This procedure involves pyrophoric and air-sensitive reagents and should be performed under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques.

Reagents and Materials:

-

Chlorodiphenylphosphine (Ph₂PCl)

-

Sodium metal (stored under mineral oil)

-

Bis(2-chloroethyl) ether

-

Anhydrous tetrahydrofuran (THF), freshly distilled from sodium/benzophenone

-

Degassed, deionized water

-

Anhydrous diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of Sodium Diphenylphosphide (Ph₂PNa): a. To a flame-dried 250 mL Schlenk flask equipped with a magnetic stir bar, add 50 mL of anhydrous THF. b. Add sodium metal (2 equivalents, cut into small pieces) to the THF. c. While stirring, slowly add chlorodiphenylphosphine (1 equivalent) dropwise via syringe. The reaction is exothermic and will turn from colorless to a deep red-orange, indicating the formation of the diphenylphosphide anion. d. Stir the reaction mixture at room temperature for 4-6 hours until all the sodium has been consumed and a homogeneous red solution is obtained.

Causality Insight: The use of an alkali metal like sodium effects a reductive cleavage of the P-Cl bond in chlorodiphenylphosphine, generating the highly nucleophilic diphenylphosphide anion (Ph₂P⁻). THF is an ideal solvent as it is aprotic and effectively solvates the sodium cation.

-

Synthesis of the Ligand: a. In a separate flame-dried 250 mL Schlenk flask, dissolve bis(2-chloroethyl) ether (0.5 equivalents based on the initial Ph₂PCl) in 30 mL of anhydrous THF. b. Cool the solution of bis(2-chloroethyl) ether to 0 °C using an ice bath. c. Slowly add the freshly prepared red solution of sodium diphenylphosphide to the bis(2-chloroethyl) ether solution via cannula transfer. The red color will gradually fade as the nucleophilic substitution proceeds, and a white precipitate of sodium chloride (NaCl) will form. d. After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

Causality Insight: This is a classic Sₙ2 reaction where the diphenylphosphide anion displaces the chloride leaving groups on the bis(2-chloroethyl) ether. Adding the phosphide solution slowly to the cooled electrophile helps to control the exothermicity of the reaction and minimize potential side reactions.

-

Work-up and Purification: a. Quench the reaction by carefully adding 20 mL of degassed, deionized water to hydrolyze any remaining reactive species. b. Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with two 30 mL portions of diethyl ether. c. Combine the organic layers and wash them with 50 mL of degassed brine. d. Dry the combined organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. e. The resulting crude product, an oily yellow liquid, can be purified further by vacuum distillation or column chromatography on silica gel (using a deoxygenated solvent system such as hexanes/ethyl acetate) if required.

Self-Validation: The disappearance of the red Ph₂PNa color and the formation of a salt precipitate are primary indicators of reaction progression. The final product's identity and purity must be confirmed by spectroscopic methods, particularly ³¹P NMR.

Spectroscopic Characterization

Full characterization is essential to confirm the structure and purity of the synthesized ligand.

-

³¹P NMR Spectroscopy: This is the most definitive technique for characterizing phosphine ligands. For this compound, a single peak is expected in the proton-decoupled ³¹P NMR spectrum, as the two phosphorus atoms are chemically equivalent. The chemical shift (δ) is anticipated to be in the range of -15 to -25 ppm (relative to 85% H₃PO₄), which is typical for trialkyl/aryl phosphines. [4][5]Oxidation to the phosphine oxide would result in a significant downfield shift to approximately +30 ppm. [6]* ¹H NMR Spectroscopy: The proton NMR spectrum will show complex multiplets for the phenyl protons (typically in the 7.0-7.5 ppm region) and distinct multiplets for the methylene protons of the ethyl ether bridge. The protons adjacent to the oxygen (-O-CH₂-) will be downfield from those adjacent to the phosphorus (-P-CH₂-).

-

¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for the ipso, ortho, meta, and para carbons of the phenyl rings, as well as two signals for the inequivalent methylene carbons in the aliphatic backbone.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by C-H stretching and bending vibrations from the aromatic and aliphatic groups. A key feature will be the strong C-O-C ether stretch, typically observed around 1100 cm⁻¹.

Coordination Chemistry and Applications

This compound functions primarily as a flexible bidentate P,P-chelating ligand, forming stable seven-membered chelate rings with transition metals. This coordination mode is crucial in many catalytic applications, as it enforces a specific geometry and bite angle at the metal center. [2]

Figure 3: Chelation of the ligand to a metal center (M).

A notable example of its coordination behavior is seen in ruthenium complexes. It has been shown to react with Ru(PPh₃)₃HCl to afford Ru(P-O-P)(PPh₃)HCl, where the (Ph₂PCH₂CH₂)₂O ligand coordinates in a tridentate manner through both phosphorus atoms and the central oxygen atom. [1]This demonstrates the ligand's versatility and its ability to occupy three coordination sites, which can be advantageous for stabilizing specific metal oxidation states or catalytic intermediates.

While specific catalytic applications for this compound are not extensively documented, its structural similarity to dppe suggests its potential utility in a variety of catalytic transformations, including:

-

Cross-Coupling Reactions: As a ligand for palladium, nickel, or copper catalysts in Suzuki, Heck, and Buchwald-Hartwig amination reactions.

-

Hydrogenation: Forming active catalysts with rhodium, ruthenium, or iridium for the reduction of unsaturated bonds.

-

Gold Catalysis: Related bis(diphenylphosphino)alkanes and their gold(I) complexes have shown significant antitumor activity, suggesting a potential avenue for biomedical applications. [7] The flexibility of the ether backbone, compared to the more rigid dppe, may offer advantages in reactions where a larger bite angle or greater conformational freedom of the catalyst is beneficial.

Conclusion

This compound is a valuable, flexible diphosphine ligand with potential for both bidentate and tridentate coordination. While less studied than some of its analogues, its unique structural features present opportunities for the development of novel catalysts and coordination complexes. The robust synthesis protocol detailed in this guide, grounded in established chemical principles, provides a reliable pathway for researchers to access this compound. Further exploration of its coordination chemistry and catalytic activity is warranted and promises to uncover new applications in synthetic chemistry and materials science.

References

- Current time information in Hamilton County, US. Google Search.

- Electronic Supplementary Inform

- This compound | Bis(Diphenylphosphinoethyl) Oxide. Ereztech.

- (Oxybis(ethane-2,1-diyl))bis(diphenylphosphine). Aaronchem.

- Antitumor activity of bis(diphenylphosphino)alkanes, their gold(I)

- NMR Spectroscopy :: 31P NMR Chemical Shifts.

- 50595-38-5[this compound 97%]. Acmec Biochemical.

- Crystal and molecular structures of four bis(diphosphine) complexes of iron(II): bis[1,2-bis(diethylphosphino)ethane]di-iodoiron(II), dichloro-bis[o-phenylenebis(diphenylphosphine)]iron(II), bis(acetonitrile)bis-[o-phenylenebis(diphenylphosphine)]iron.

- 50595-38-5|(Oxybis(ethane-2,1-diyl))bis(diphenylphosphine). BLDpharm.

- AiFChem, an XtalPi Company (Page 29). ChemBuyersGuide.com, Inc.

- Chapter1: - P NMR Chemical Shift of P(III)

- 31 P Chemical Shifts in NMR Spectra of Nucleotide Deriv

- Spectroscopic Characterization.

- 1,2-Bis(diphenylphosphino)ethane. Wikipedia.

- Bis(diphenylphosphinoethyl)phenylphosphine. Wikipedia.

- 31P and 13C NMR studies on metal complexes of phosphorus-donors: Recognizing surprises | Request PDF.

- Bis(chloroethyl) ether. Wikipedia.

- Preparation of bis(2-chloroethyl) ether. Sciencemadness.org.

- Bis[2-(diphenylphosphino)phenyl] ether | C36H28OP2 | CID 4285986. PubChem.

- CN1223996A - The preparation method of two (2-chloroethyl) ethers.

- Synthesis, spectroscopic properties, structural characterization, and computational studies of a new non-centrosymmetric hybrid compound: bis-cyanato-N chromium(iii) meso-arylporphyrin complex. PubMed Central.

- (PDF) Spectroscopic Characterization, In Vitro Cytotoxicity, and Antioxidant Activity of Mixed Ligand Palladium(II) Chloride Complexes Bearing Nucleobases.

- Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calcul

- Spectroscopic Characterization of Isomerization Transition St

- (Oxydi-2,1-phenylene)bis(diphenylphosphine) 98 166330-10-5. Sigma-Aldrich.

- Ethane-1,2-diylbis(diphenylphosphine oxide) | C26H24O2P2 | CID 259102. PubChem.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 50595-38-5 | MFCD00233065 | (Oxybis(ethane-2,1-diyl))bis(diphenylphosphine) [aaronchem.com]

- 3. 50595-38-5[this compound 97%]- Jizhi Biochemical [acmec.com.cn]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. wanbin.sjtu.edu.cn [wanbin.sjtu.edu.cn]

- 6. rsc.org [rsc.org]

- 7. Antitumor activity of bis(diphenylphosphino)alkanes, their gold(I) coordination complexes, and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of Bis(2-diphenylphosphino)ethyl Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Bis(2-diphenylphosphino)ethyl Ether as a Privileged Ligand

This compound, often referred to as DPEPO in its oxidized form, is a crucial bidentate phosphine ligand in the toolkit of synthetic chemists. Its unique structure, featuring two diphenylphosphino groups linked by a flexible ethylene glycol ether backbone, allows it to form stable chelate complexes with a variety of transition metals. This chelating effect enhances the stability and catalytic activity of the resulting metal complexes, making it a valuable ligand in a wide range of chemical transformations.

The ether linkage in the backbone imparts a degree of flexibility and polarity that can influence the solubility and reactivity of its metal complexes. This ligand has found applications in various catalytic reactions, including cross-coupling reactions, which are fundamental to the construction of complex organic molecules in the pharmaceutical and materials science industries. Understanding the synthesis of this ligand is therefore of paramount importance for researchers aiming to develop novel catalysts and synthetic methodologies. This guide provides a comprehensive overview of the synthesis of this compound, from the underlying chemical principles to a detailed, field-proven experimental protocol.

Synthetic Strategy: A Nucleophilic Substitution Approach

The most logical and widely employed strategy for the synthesis of this compound is analogous to the classic Williamson ether synthesis. This method involves the nucleophilic substitution of a dihaloalkane with a suitable nucleophile. In this case, the electrophile is bis(2-chloroethyl) ether, and the nucleophile is a diphenylphosphide salt, typically lithium or sodium diphenylphosphide.

The core of this synthesis is the formation of two new phosphorus-carbon bonds through the displacement of the chloride leaving groups by the strongly nucleophilic diphenylphosphide anion.

Figure 1: A conceptual workflow for the synthesis of this compound.

Part 1: Preparation of the Diphenylphosphide Reagent

The key nucleophile, the diphenylphosphide anion, can be generated in situ from readily available precursors. The two most common methods involve the reduction of either triphenylphosphine or chlorodiphenylphosphine with an alkali metal.

Method A: From Triphenylphosphine

This method involves the reductive cleavage of a phenyl group from triphenylphosphine using an alkali metal, typically sodium or lithium, in a suitable solvent like liquid ammonia or refluxing dioxane.

Reaction: Ph₃P + 2 M → M⁺PPh₂⁻ + MPh (where M = Li, Na)

Method B: From Chlorodiphenylphosphine

A more direct route involves the reduction of chlorodiphenylphosphine with an alkali metal. This avoids the formation of a phenyl-metal byproduct.

Reaction: Ph₂PCl + 2 M → M⁺PPh₂⁻ + MCl (where M = Li, Na)

The choice between these methods often depends on the availability and purity of the starting materials. For the purpose of this guide, we will focus on the preparation of lithium diphenylphosphide from chlorodiphenylphosphine.

Part 2: The Core Synthesis - Reaction of Lithium Diphenylphosphide with Bis(2-chloroethyl) Ether

With the diphenylphosphide reagent prepared, the next step is the nucleophilic substitution reaction with bis(2-chloroethyl) ether.

Figure 2: The core nucleophilic substitution reaction for the synthesis.

This reaction is typically carried out in an inert solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation of the phosphide anion and the final product.

Part 3: A Detailed, Step-by-Step Experimental Protocol

This protocol is a composite of established procedures for analogous syntheses and should be performed by chemists experienced in handling air- and moisture-sensitive reagents.

Materials and Equipment

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Chlorodiphenylphosphine | 220.65 | 11.03 g | 0.05 mol | Use freshly distilled or high-purity reagent. |

| Lithium metal | 6.94 | 0.7 g | 0.1 mol | Cut into small, clean pieces. |

| Bis(2-chloroethyl) ether | 143.01 | 3.58 g | 0.025 mol | EXTREMELY TOXIC AND CARCINOGENIC . Handle with extreme caution in a fume hood. |

| Anhydrous Tetrahydrofuran (THF) | - | 250 mL | - | Freshly distilled from sodium/benzophenone. |

| Degassed deionized water | 18.02 | - | - | For quenching the reaction. |

| Anhydrous ethanol | 46.07 | - | - | For recrystallization. |

| Anhydrous diethyl ether | 74.12 | - | - | For washing. |

Equipment:

-

Three-necked round-bottom flask (500 mL) equipped with a reflux condenser, a magnetic stirrer, and a nitrogen/argon inlet.

-

Schlenk line or glovebox for inert atmosphere operations.

-

Cannula for transferring air-sensitive solutions.

-

Standard glassware for work-up and purification.

Procedure

Step 1: Preparation of Lithium Diphenylphosphide Solution

-

To the flame-dried 500 mL three-necked flask under a positive pressure of argon, add 150 mL of anhydrous THF and the freshly cut lithium metal (0.7 g, 0.1 mol).

-

With vigorous stirring, add chlorodiphenylphosphine (11.03 g, 0.05 mol) dropwise via a syringe at room temperature. The solution will gradually turn deep red, indicating the formation of lithium diphenylphosphide.

-

After the addition is complete, stir the mixture at room temperature for an additional 2-3 hours to ensure complete reaction.

Step 2: Synthesis of this compound

-

In a separate flame-dried flask, prepare a solution of bis(2-chloroethyl) ether (3.58 g, 0.025 mol) in 50 mL of anhydrous THF under an argon atmosphere.

-

Slowly transfer the bis(2-chloroethyl) ether solution to the stirred solution of lithium diphenylphosphide via cannula.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by ³¹P NMR spectroscopy (disappearance of the diphenylphosphide signal and appearance of the product signal).

Step 3: Work-up and Purification

-

Cool the reaction mixture to room temperature.

-

Slowly and carefully quench the reaction by the dropwise addition of degassed deionized water (approximately 10 mL) to decompose any unreacted lithium diphenylphosphide.

-

Remove the THF under reduced pressure.

-

Extract the residue with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with brine (2 x 50 mL) and dry over anhydrous magnesium sulfate.

-

Filter and remove the solvent in vacuo to obtain the crude product as a viscous oil or a semi-solid.

-

Purify the crude product by recrystallization from hot ethanol or a mixture of ethanol and diethyl ether. The product should be a white crystalline solid upon successful purification.

Part 4: Characterization and Data Analysis

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the phenyl protons (typically in the range of 7.2-7.5 ppm) and the ethylene protons of the ether backbone (typically in the range of 2.0-4.0 ppm).

-

¹³C NMR: The carbon NMR spectrum will show resonances for the aromatic carbons and the aliphatic carbons of the ether chain.

-

³¹P NMR: The phosphorus-31 NMR spectrum is a crucial tool for characterizing phosphine ligands. A single peak in the proton-decoupled ³¹P NMR spectrum is indicative of the formation of the symmetric diphosphine. The chemical shift will be characteristic of a trialkyl/aryl phosphine.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.

Part 5: Safety and Handling Precautions

Bis(2-chloroethyl) ether is a highly toxic and carcinogenic substance. [1][2] It is fatal if swallowed, in contact with skin, or if inhaled.[2] All manipulations involving this reagent must be carried out in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. An emergency shower and eyewash station should be readily accessible.

Lithium diphenylphosphide is a pyrophoric solid and is highly reactive with water and air. It should be handled strictly under an inert atmosphere.

Chlorodiphenylphosphine is a corrosive liquid that reacts with moisture to release HCl gas. It should be handled in a fume hood with appropriate PPE.

The final product, This compound , like most phosphines, is susceptible to oxidation. It should be stored under an inert atmosphere to maintain its integrity.

Conclusion

The synthesis of this compound is a well-established procedure that relies on fundamental principles of organic synthesis. By carefully controlling the reaction conditions and adhering to strict safety protocols, researchers can reliably prepare this valuable ligand for use in a wide array of catalytic applications. The detailed protocol and safety information provided in this guide are intended to equip researchers with the knowledge necessary to safely and successfully synthesize this important chemical tool.

References

An In-Depth Technical Guide to Bis(2-diphenylphosphino)phenyl Ether (DPEphos): A Keystone Ligand in Modern Catalysis

Introduction: Unveiling DPEphos, a Ligand of Distinction

In the landscape of transition metal catalysis, the rational design and selection of ligands are paramount to achieving high efficacy, selectivity, and broad substrate scope. Among the pantheon of phosphine-based ligands, Bis(2-diphenylphosphino)phenyl ether, commonly known as DPEphos, has emerged as a particularly versatile and powerful tool for researchers, scientists, and drug development professionals. With the CAS number 166330-10-5, DPEphos is a bidentate phosphine ligand that has carved a significant niche in the realm of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[1][2][3]

This technical guide provides an in-depth exploration of DPEphos, from its fundamental physicochemical properties and synthesis to its mechanistic nuances and practical applications in catalysis. The content herein is structured to offer not just a repository of information, but a cohesive understanding of why and how DPEphos functions as a superior ligand in various catalytic systems.

Core Attributes of DPEphos: A Physicochemical Overview

DPEphos is a white to off-white crystalline solid that is generally stable under ambient conditions, though it is sensitive to air and moisture, necessitating its handling and storage under an inert atmosphere.[2] Its solubility in common organic solvents such as THF, dichloromethane, and toluene makes it highly compatible with a wide range of reaction conditions.[2]

| Property | Value | Reference(s) |

| CAS Number | 166330-10-5 | [4] |

| Molecular Formula | C₃₆H₂₈OP₂ | [4] |

| Molecular Weight | 538.57 g/mol | [4] |

| Appearance | White to off-white crystalline powder or crystals | [5] |

| Melting Point | 184 - 190 °C | [5] |

| Solubility | Soluble in common organic solvents (THF, dichloromethane, toluene) | [2] |

| Stability | Sensitive to air and moisture | [2] |

Spectroscopic Characterization:

The identity and purity of DPEphos are typically confirmed using a combination of spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy.

-

¹H NMR: The proton NMR spectrum will show a complex multiplet in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the phenyl protons.

-

¹³C NMR: The carbon NMR spectrum provides detailed information about the carbon framework of the molecule.[4][6]

-

³¹P NMR: The phosphorus-31 NMR spectrum is particularly informative for phosphine ligands, and for DPEphos, it typically exhibits a single peak, confirming the presence of a single phosphorus environment.[4]

The Art of Synthesis: Preparing DPEphos and its Palladium Complex

A key aspect of utilizing DPEphos in catalysis is the ability to either procure it from a reliable source or synthesize it in the laboratory. Furthermore, the preparation of its palladium(II) complex, Dichloro{bis[2-(diphenylphosphino)phenyl]ether}palladium(II), is a common entry point for generating the active Pd(0) catalyst in situ.

Synthesis of Bis(2-diphenylphosphino)phenyl Ether (DPEphos)

The synthesis of DPEphos can be achieved through the reaction of diphenyl ether with n-butyllithium followed by quenching with diphenylphosphine chloride.[5]

Experimental Protocol:

-

To a solution of diphenyl ether (0.02 mol) in hexane (50 mL) at -78 °C, add a solution of n-butyllithium (42 mmol) in hexane dropwise over 5 minutes.

-

Allow the reaction mixture to stir at -78 °C for 1 hour, then warm to room temperature and continue stirring for 16 hours.

-

Cool the reaction mixture in an ice water bath and add a solution of diphenylphosphine chloride (42 mmol) in n-hexane (15 mL) dropwise over approximately 5 minutes.

-

Allow the mixture to warm to room temperature and stir for an additional 16 hours.

-

Remove the solvent under reduced pressure to obtain a light yellow viscous oil.

-

Wash the crude product with acetone and dry under vacuum to yield DPEphos as a white solid.[5]

Synthesis of Dichloro{bis[2-(diphenylphosphino)phenyl]ether}palladium(II) ([Pd(DPEphos)Cl₂])

This stable, often yellow, solid is a convenient precatalyst that can be readily handled and stored. Its synthesis involves the reaction of a palladium(II) salt with the DPEphos ligand.

Experimental Protocol:

-

In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve palladium(II) chloride (PdCl₂) in a suitable solvent such as benzonitrile or acetonitrile.

-

In a separate flask, dissolve one equivalent of DPEphos in the same solvent.

-

Slowly add the DPEphos solution to the palladium(II) chloride solution with continuous stirring.

-

Stir the reaction mixture at room temperature or with gentle heating for a specified period (e.g., 1.5-5 hours) to ensure complete complexation.[7]

-

The product, [Pd(DPEphos)Cl₂], will typically precipitate from the solution.

-

Collect the solid by filtration, wash with a non-coordinating solvent like diethyl ether to remove any unreacted starting materials, and dry under vacuum.[8][9]

DPEphos in Action: A Mechanistic Perspective on Catalysis

The efficacy of DPEphos in palladium-catalyzed cross-coupling reactions is intrinsically linked to its unique structural and electronic properties. The ether linkage in its backbone imparts a degree of flexibility and a specific "bite angle" – the P-Pd-P angle in the coordinated complex – which is crucial for promoting key steps in the catalytic cycle.[3]

The Significance of the Bite Angle

The bite angle of a bidentate phosphine ligand like DPEphos has a profound impact on the steric and electronic environment around the palladium center. A wider bite angle, as is characteristic of DPEphos (approximately 104°), generally facilitates the reductive elimination step, which is often the product-forming and turnover-limiting step in many cross-coupling reactions.[1][10] This is attributed to the steric strain induced by the ligand, which is relieved upon the formation of the C-C or C-N bond and the dissociation of the product from the palladium center.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative protocol for the Suzuki-Miyaura coupling of an aryl bromide with a phenylboronic acid using a Pd/DPEphos catalyst.

-

To a reaction vessel, add 2-acetamido-5-bromo-4-methylpyridine (1.50 mmol), phenylboronic acid (2.3 mmol, 1.5 eq.), and cesium carbonate (2.0 mmol, 1.1 eq.).

-

Add encapsulated Pd₂(dba)₃ (approximately 60 µmol) and encapsulated DPEphos (approximately 150 µmol).

-

Add a mixture of THF and water (10:1, 8.25 mL).

-

Stir the reaction mixture at 100 °C for 4 hours.

-

After cooling, dilute the mixture with ethyl acetate and saturated sodium sulfate solution, and then filter through a pad of Celite.

-

Separate the layers, wash the organic layer with water and brine, dry over sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography to obtain the desired biaryl product.

Buchwald-Hartwig Amination: A Gateway to C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, a motif prevalent in pharmaceuticals and functional materials. DPEphos, while sometimes less reactive than more sterically hindered biarylphosphine ligands for challenging substrates, is a reliable ligand for a range of aryl halide and amine coupling partners.

Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Chloride with Morpholine

This protocol is adapted from a procedure using a similar bulky phosphine ligand and serves as an excellent starting point for optimization with DPEphos.

-

In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%), DPEphos (3.0 mol%), and sodium tert-butoxide (2.0 equiv.).

-

Add anhydrous toluene via syringe and stir the mixture at room temperature for 5 minutes.

-

Add the aryl chloride (1.0 equiv.) and morpholine (1.5 equiv.) to the reaction mixture.

-

Heat the reaction mixture to reflux (or a suitable temperature determined by optimization, e.g., 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel. [8]

Safety and Handling Considerations

As with all chemical reagents, proper safety precautions must be observed when handling DPEphos and its metal complexes. DPEphos is irritating to the eyes, respiratory system, and skin. [5]It is also harmful if swallowed. [5]Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Due to its air and moisture sensitivity, it should be stored under an inert atmosphere in a cool, dry place.

Conclusion: The Enduring Value of DPEphos

Bis(2-diphenylphosphino)phenyl ether (DPEphos) stands as a testament to the power of ligand design in advancing the field of homogeneous catalysis. Its unique combination of a wide bite angle, structural flexibility, and electron-rich phosphorus centers makes it a highly effective ligand for a range of palladium-catalyzed cross-coupling reactions. For researchers and drug development professionals, a thorough understanding of the properties, synthesis, and mechanistic role of DPEphos is essential for the rational design of efficient and robust synthetic routes to complex molecular targets. This guide has aimed to provide a comprehensive yet accessible overview to empower scientists in their endeavors to harness the full potential of this remarkable catalytic tool.

References

-

Birkholz, M.-N., Freixa, Z., & van Leeuwen, P. W. N. M. (2009). Bite angle effects of diphosphines in C–C and C–X bond forming cross coupling reactions. Chemical Society Reviews, 38(4), 1099–1118. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4285986, Bis[2-(diphenylphosphino)phenyl] ether. Retrieved from [Link]

-

Freixa, Z., & van Leeuwen, P. W. N. M. (2003). Bite angle effects in diphosphine metal catalysts: steric or electronic? Dalton Transactions, (10), 1890-1901. [Link]

-

Wikipedia contributors. (2023, December 12). DPEphos. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

SpectraBase. (n.d.). Diphenylphosphine. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). High Purity Bis(2-diphenylphosphinophenyl)ether: A Versatile Ligand for Advanced Catalysis Applications. Retrieved from [Link]

-

Surry, D. S., & Buchwald, S. L. (2011). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 50(29), 6414-6439. [Link]

-

Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

-

Barrios-Landeros, F., & Hartwig, J. F. (2007). The Role of the Base in Buchwald–Hartwig Amination. Journal of the American Chemical Society, 129(44), 13473-13482. [Link]

-

Wikipedia contributors. (2023, November 26). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]

-

Yin, J., & Buchwald, S. L. (2002). A Catalytic Asymmetric Suzuki Coupling Reaction. Journal of the American Chemical Society, 124(7), 1162-1163. [Link]

-

Wolfe, J. P., Wagaw, S., Marcoux, J.-F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805-818. [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Stradiotto, M., & Mitchell, D. (2012). (DPEPhos)Ni(mesityl)Br: An Air-Stable Pre-Catalyst for Challenging Suzuki–Miyaura Cross-Couplings Leading to Unsymmetrical Biheteroaryls. European Journal of Organic Chemistry, 2012(28), 5431-5435. [Link]

-

McWilliams, J. C., & Fleitz, F. J. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organic Process Research & Development, 10(4), 767-770. [Link]

-

YouTube. (2020, June 13). Buchwald-Hartwig Amination Mechanism | Organic Chemistry. Retrieved from [Link]

-

YouTube. (2022, September 24). How to make bis(triphenylphosphine)palladium(II) dichloride Pd(PPh3)2Cl2 ? | Quick guide. Retrieved from [Link]

-

YouTube. (2024, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]

-

ResearchGate. (n.d.). Optimization of the reaction conditions for the Buchwald-Hartwig coupling of benzyl protected benzimidazole 2 with 4-(methylsulfonyl)aniline (a). Retrieved from [Link]

-

Wikipedia contributors. (2023, August 16). Dialkylbiaryl phosphine ligands. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

- Google Patents. (n.d.). CN101503428B - Method for preparing platinum complex.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | TCI AMERICA [tcichemicals.com]

- 8. Bite angle effects of diphosphines in C–C and C–X bond forming cross coupling reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

An In-depth Technical Guide to Bis[(2-diphenylphosphino)phenyl] ether (DPEphos)

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Abstract

Bis[(2-diphenylphosphino)phenyl] ether, commonly known by its trade name DPEphos, is a highly versatile and effective bidentate phosphine ligand integral to modern organometallic chemistry and homogeneous catalysis. Characterized by its flexible diphenyl ether backbone, DPEphos possesses a wide natural bite angle that imparts unique reactivity and selectivity in a multitude of transition metal-catalyzed reactions. This guide provides a comprehensive overview of its core physical and chemical properties, explores its applications in catalysis, details protocols for its safe handling and use, and presents its spectroscopic signature for proper identification. The insights herein are intended to equip researchers with the foundational knowledge required to effectively leverage DPEphos in synthetic applications, from small-scale discovery to process development.

Nomenclature and Chemical Identifiers

Correctly identifying a chemical reagent is critical for experimental reproducibility and safety. DPEphos is recognized by several names and registry numbers across chemical databases and supplier catalogs.

-

IUPAC Name : [Oxydi(2,1-phenylene)]bis(diphenylphosphane)[1]

-

Synonyms : Bis[(2-diphenylphosphino)phenyl] ether, (Oxydi-2,1-phenylene)bis(diphenylphosphine)[2][3]

Physical Properties

The physical state and solubility of DPEphos dictate its handling, storage, and application in various solvent systems. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Appearance | White to off-white powder or crystalline solid. | [1][3] |

| Melting Point | 175–190 °C (347–374 °F; 448–463 K). Note: Range can vary based on purity. | [1][3] |

| Solubility | Insoluble in water. Soluble in common organic solvents like THF, dichloromethane, toluene, and chloroform. | [5] |

| Stability | The solid is stable under normal conditions. Phosphine ligands are generally sensitive to air (oxidation) and should be stored under an inert atmosphere (N₂ or Ar). | [5][6] |

Chemical & Coordination Properties

The utility of DPEphos stems from its distinct electronic and steric characteristics as a chelating ligand. Understanding these properties is key to predicting its behavior in catalytic systems.

3.1 Bidentate Coordination and Bite Angle

DPEphos is a classic bidentate phosphine ligand, meaning its two phosphorus atoms can simultaneously bind to a single metal center (e.g., Pd, Rh, Ru, Ni).[5][7] This chelation forms a stable metallocycle, which is fundamental to its function.[5]

The defining structural feature of DPEphos is its flexible ether backbone, which enforces a large "bite angle"—the P-M-P angle within a metal complex. The natural bite angle for DPEphos is approximately 104°.[1] This is smaller than the related Xantphos ligand (108°) but significantly larger than ligands with shorter backbones like dppe (~90°).[1][8]

Why is the bite angle important? The bite angle is not merely a geometric curiosity; it profoundly influences the steric and electronic environment around the metal center.

-

Steric Influence : A wider bite angle creates a more open coordination sphere, which can facilitate the approach of bulky substrates.

-

Electronic Influence : It can favor specific reaction pathways. For instance, in palladium catalysis, a larger bite angle is known to promote reductive elimination—the final, product-forming step in many cross-coupling reactions.[9] This can increase reaction rates and overall catalyst efficiency.

3.2 Reactivity and Stability

As with most trivalent phosphines, the phosphorus atoms in DPEphos possess a lone pair of electrons, making them susceptible to oxidation.[10] Exposure to atmospheric oxygen can lead to the formation of the corresponding phosphine oxide, which is catalytically inactive as it does not effectively coordinate to the metal center. Therefore, handling DPEphos under an inert atmosphere is crucial for maintaining its catalytic efficacy.[5] The compound itself is thermally stable up to its melting point but should be stored in a cool, dark place to prevent degradation.[3]

Spectroscopic Characterization

Confirmation of the identity and purity of DPEphos is typically achieved via Nuclear Magnetic Resonance (NMR) spectroscopy.

-

³¹P NMR : This is the most diagnostic technique for phosphine ligands. In a standard deuterated solvent like CDCl₃, DPEphos exhibits a characteristic singlet in its proton-decoupled ³¹P NMR spectrum. The chemical shift provides information about the electronic environment of the phosphorus atoms. Oxidation to the phosphine oxide results in a significant downfield shift of this signal.

-

¹H and ¹³C NMR : These spectra will show a complex series of multiplets in the aromatic region (typically ~7.0-8.0 ppm in ¹H NMR) corresponding to the numerous phenyl protons. These are useful for confirming the overall structure and absence of impurities.

Applications in Homogeneous Catalysis

DPEphos is a ligand of choice for a wide array of transition metal-catalyzed reactions, valued for its ability to enhance catalyst activity, stability, and selectivity.[3] It is particularly prominent in palladium-catalyzed cross-coupling reactions, which are foundational in pharmaceutical and fine chemical synthesis.[5]

Common Applications Include:

-

Suzuki-Miyaura Coupling : Formation of C-C bonds between aryl halides and boronic acids.

-

Buchwald-Hartwig Amination : Formation of C-N bonds to synthesize anilines and other arylamines.[7]

-

Sonogashira Coupling : Formation of C-C bonds between aryl halides and terminal alkynes.[5]

-

Carbonylation Reactions : The incorporation of carbon monoxide into organic molecules.[7]

-

Hydroformylation : The addition of a formyl group and a hydrogen atom across a C=C double bond.[7]

The diagram below illustrates a generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction, a process where DPEphos is frequently employed as the supporting ligand for the palladium catalyst.

Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling using a Pd-DPEphos catalyst.

Experimental Protocols & Safe Handling

As an air-sensitive reagent, the successful use of DPEphos requires adherence to inert atmosphere techniques.[11]

6.1 Safe Handling and Storage

-

Storage : Store DPEphos in its original container, tightly sealed, within a desiccator or glovebox under a positive pressure of nitrogen or argon.[11] Keep in a cool, dark environment.

-

Handling : All manipulations, including weighing and dissolution, should be performed under an inert atmosphere using either a glovebox or standard Schlenk line techniques.[11] Avoid inhalation of the powder and contact with skin and eyes.[6]

The following workflow outlines the standard procedure for preparing a solution of an air-sensitive ligand like DPEphos for use in a catalytic reaction.

Caption: Standard workflow for handling an air-sensitive ligand like DPEphos.

6.2 Representative Protocol: Suzuki-Miyaura Coupling

This protocol is a representative example and should be adapted based on the specific substrates and desired scale.

Objective : To couple 4-bromotoluene with phenylboronic acid.

Materials :

-

Palladium(II) acetate (Pd(OAc)₂)

-

DPEphos

-

4-bromotoluene

-

Phenylboronic acid

-

Potassium carbonate (K₂CO₃), finely ground

-

Toluene, anhydrous and degassed

-

Water, degassed

Procedure :

-

Glassware Preparation : Oven-dry all glassware (e.g., Schlenk flask, condenser) overnight and cool under a stream of nitrogen or argon.[11]

-

Catalyst Pre-formation (optional but recommended) : In a glovebox, add Pd(OAc)₂ (1 mol%) and DPEphos (1.1 mol%) to the Schlenk flask. Add a portion of the degassed toluene and stir for 15-20 minutes.

-

Reagent Addition : Under a positive flow of inert gas, add 4-bromotoluene (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq) to the flask.[11]

-

Solvent Addition : Add the remaining degassed toluene and degassed water to achieve the desired concentration (e.g., 0.1 M in the aryl halide). The solvent ratio (e.g., Toluene:Water 10:1) may require optimization.

-

Reaction : Seal the flask and heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

-

Monitoring : Monitor the reaction progress by taking aliquots (via syringe) and analyzing them by GC-MS or TLC.

-

Workup : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification : Purify the crude product by flash column chromatography on silica gel.

Conclusion

Bis[(2-diphenylphosphino)phenyl] ether (DPEphos) is a cornerstone ligand in the toolkit of the modern synthetic chemist. Its unique combination of a wide bite angle, electronic properties, and flexibility allows for high efficiency and selectivity in a range of critical catalytic transformations. By understanding its fundamental physical and chemical properties and adhering to proper air-sensitive handling techniques, researchers can reliably harness the power of DPEphos to accelerate discovery and innovation in drug development and materials science.

References

-

Wikipedia. DPEphos. [Link]

-

PubChem. Bis(2-diphenylphosphino)ethyl ether | C28H28OP2 | CID 4368796. [Link]

-

ChemBK. DPEPO. [Link]

-

Chemical Society Reviews. The chemistry of phosphines in constrained, well-defined microenvironments. [Link]

-

Knowledge. Bis[2-(Diphenylphosphino)Phenyl] Ether CAS:166330-10-5. [Link]

-

ACS Publications. Copper(I) Complexes of Bis(2-(diphenylphosphino)phenyl) Ether: Synthesis, Reactivity, and Theoretical Calculations | Inorganic Chemistry. [Link]

-

ACS Publications. Chiral Wide-Bite-Angle Diphosphine Ligands: Synthesis, Coordination Chemistry, and Application in Pd-Catalyzed Allylic Alkylation. [Link]

-

PubChem. Bis[2-(diphenylphosphino)phenyl] ether | C36H28OP2 | CID 4285986. [Link]

-

Controlled Radical Polymerization. Ligand Bite Angle Effects in Metal-catalyzed C−C Bond Formation. [Link]

-

ResearchGate. Silver(I) complexes of bis[2-(diphenylphosphino)phenyl] ether | Request PDF. [Link]

Sources

- 1. DPEphos - Wikipedia [en.wikipedia.org]

- 2. CAS RN 166330-10-5 | Fisher Scientific [fishersci.com]

- 3. chemimpex.com [chemimpex.com]

- 4. strem.com [strem.com]

- 5. jecibiochem.com [jecibiochem.com]

- 6. fishersci.com [fishersci.com]

- 7. researchgate.net [researchgate.net]

- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 9. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]

- 10. The chemistry of phosphines in constrained, well-defined microenvironments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01556C [pubs.rsc.org]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to Bis(2-diphenylphosphino)ethyl Ether: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-diphenylphosphino)ethyl ether, identified by the CAS Number 50595-38-5, is a bidentate phosphine ligand.[1] In the landscape of coordination chemistry and catalysis, phosphine ligands are indispensable tools, enabling fine control over the reactivity and selectivity of transition metal catalysts. This guide provides a comprehensive overview of this compound, distinguishing it from structurally similar ligands and detailing its chemical properties, a plausible synthetic approach, and its role in catalysis.

While less ubiquitous in the literature than its analogue DPEphos (Bis[2-(diphenylphosphino)phenyl] ether), this compound presents a unique structural motif. Its flexible ethylene ether backbone, connecting two diphenylphosphino groups, imparts distinct steric and electronic properties to its metal complexes, offering a valuable alternative in the catalyst designer's toolkit.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized in the table below. It is typically supplied as an oily, yellow viscous liquid.[2]

| Property | Value | Source |

| Molecular Formula | C₂₈H₂₈OP₂ | [3][4] |

| Molecular Weight | 442.47 g/mol | [3][4] |

| IUPAC Name | 2-(2-diphenylphosphanylethoxy)ethyl-diphenylphosphane | [1][4] |

| CAS Number | 50595-38-5 | [1][3] |

| Appearance | Oily yellow liquid / Yellow viscous liquid | [2] |

Structural Analysis

The structure of this compound features two diphenylphosphino moieties linked by a flexible diethylene ether chain. This flexibility allows the ligand to chelate to a metal center, forming a stable complex. The oxygen atom in the ether backbone can also potentially interact with the metal center, although this is less common than P,P'-chelation.

Caption: Chemical structure of this compound.

Synthesis and Purification

While specific, peer-reviewed synthesis protocols for this compound are not extensively documented in readily available literature, a general and logical synthetic route can be inferred from the preparation of analogous bis(phosphine) ligands, such as 1,2-bis(diphenylphosphino)ethane (dppe).[5] The synthesis would likely involve the nucleophilic substitution of a dihaloethane ether with a diphenylphosphide salt.

Plausible Synthetic Pathway

The reaction would proceed by treating bis(2-chloroethyl) ether with two equivalents of a diphenylphosphide salt, such as lithium diphenylphosphide (LiPPh₂) or sodium diphenylphosphide (NaPPh₂).

Sources

- 1. This compound | C28H28OP2 | CID 4368796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (Oxybis(ethane-2,1-diyl))bis(diphenylphosphine) [myskinrecipes.com]

- 3. strem.com [strem.com]

- 4. This compound | Bis(Diphenylphosphinoethyl) Oxide | C28H28OP2 - Ereztech [ereztech.com]

- 5. 1,2-Bis(diphenylphosphino)ethane - Wikipedia [en.wikipedia.org]

A Technical Guide to the Solubility of Bis(2-diphenylphosphino)ethyl Ether in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Medium for the Message

Bis(2-diphenylphosphino)ethyl ether, a member of the broader class of phosphine ligands, is a crucial tool in the arsenal of synthetic chemists. Its utility in catalysis, particularly in facilitating the formation of carbon-carbon and carbon-heteroatom bonds, is well-established. The efficacy of this and similar ligands is predicated on their ability to coordinate with transition metals, creating a catalytic species that is both highly active and selective. However, for such a catalyst to function in a homogeneous system, it must first dissolve.

Solubility is the foundational parameter that dictates the choice of solvent, reaction concentration, temperature, and even the method of product purification. A thorough understanding of the solubility profile of this compound is therefore not merely academic; it is a prerequisite for rational reaction design, optimization, and scale-up. This guide provides a detailed examination of the theoretical and practical aspects of the solubility of this important ligand, offering both a summary of its known qualitative behavior and a robust protocol for its quantitative determination.

The Theoretical Framework: What Governs Solubility?

The solubility of a compound like this compound is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. The structure of the ligand—featuring two bulky, nonpolar diphenylphosphino groups linked by a flexible and polar ether backbone—results in a nuanced solubility profile.

-

Van der Waals Forces: The large phenyl groups contribute significantly to the molecule's surface area, leading to substantial London dispersion forces. These nonpolar interactions are best matched by nonpolar solvents, such as aromatic hydrocarbons (e.g., toluene) and ethers (e.g., THF).

-

Dipole-Dipole Interactions: The central ether linkage (C-O-C) introduces a permanent dipole moment. This allows for favorable dipole-dipole interactions with polar aprotic solvents like dichloromethane and chloroform.

-

Hydrogen Bonding: this compound lacks hydrogen bond donors. Consequently, it cannot effectively interact with protic solvents like water or methanol, leading to very poor solubility in these media.[1] The overall lipophilic character, a common trait of tertiary phosphine ligands, dominates its behavior, favoring dissolution in organic, non-polar to moderately polar environments.[1]

The interplay of these factors is crucial for predicting solubility trends and for selecting appropriate solvent systems for specific applications.

Caption: Factors governing the solubility of the ligand.

Qualitative and Quantitative Solubility Profile

Qualitative Summary:

-

High Solubility: Generally observed in aromatic hydrocarbons (toluene, benzene), chlorinated solvents (dichloromethane, chloroform), and ethers (tetrahydrofuran (THF)).

-

Moderate Solubility: Expected in some polar aprotic solvents.

-

Low to Insoluble: Consistently reported as insoluble in water and lower alcohols like methanol and ethanol.

Quantitative Data:

The absence of published quantitative data underscores the importance of empirical determination for specific applications. Researchers requiring precise solubility values for process modeling, crystallization development, or formulation must determine these values experimentally. The table below serves as a template for recording such empirically determined data.

| Organic Solvent | Chemical Class | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Notes |

| Toluene | Aromatic Hydrocarbon | 25 | Data not available | Data not available | Expected to be high. |

| Tetrahydrofuran (THF) | Ether | 25 | Data not available | Data not available | Expected to be high. |

| Dichloromethane (DCM) | Chlorinated | 25 | Data not available | Data not available | Expected to be high. |

| Acetonitrile | Nitrile | 25 | Data not available | Data not available | - |

| Methanol | Alcohol (Protic) | 25 | Data not available | Data not available | Expected to be low. |

| Hexanes | Aliphatic Hydrocarbon | 25 | Data not available | Data not available | Expected to be moderate/low. |

Experimental Protocol: Gravimetric Determination of Solubility

This section provides a detailed, field-proven protocol for determining the equilibrium solubility of this compound in an organic solvent at a specified temperature using the gravimetric method. This method is robust, requires standard laboratory equipment, and provides high-quality data when executed with care.

Principle: An excess of the solid solute is equilibrated with a known volume of solvent at a constant temperature to create a saturated solution. A precise volume of the clear, saturated supernatant is then isolated, the solvent is completely removed, and the mass of the remaining solute is measured.

Materials and Equipment:

-

This compound (high purity)

-

Solvent of interest (anhydrous, high purity)

-

Analytical balance (± 0.1 mg readability)

-

Temperature-controlled shaker or water bath

-

Calibrated volumetric flasks and pipettes

-

Glass vials with PTFE-lined screw caps

-

Syringes and 0.2 µm syringe filters (ensure filter compatibility with the solvent)

-

Vacuum oven or vacuum desiccator

-

Source of inert gas (Nitrogen or Argon)

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial. An excess is critical to ensure saturation and is confirmed by the presence of undissolved solid after equilibration.

-

Using a calibrated pipette, add a precise volume (e.g., 5.00 mL) of the desired organic solvent.

-

Seal the vial tightly with a PTFE-lined cap to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25.0 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. A duration of 24 to 48 hours is typically recommended. Causality Insight: Continuous agitation maximizes the surface area of contact between the solute and solvent, accelerating the dissolution process. The extended timeframe is necessary to ensure the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.

-

-

Sample Isolation:

-

After equilibration, cease agitation and allow the vial to stand undisturbed at the constant temperature for at least 2 hours to let the excess solid settle completely.

-

Prepare for filtration by drawing a known volume of the clear supernatant (e.g., 2.00 mL) into a syringe.

-

Attach a 0.2 µm syringe filter compatible with your solvent. Trustworthiness Check: Filtering is a critical step to remove all undissolved microparticulates, ensuring that the mass measured in the final step is only from the dissolved solute.

-

Dispense the filtered saturated solution into a clean, dry, and pre-weighed (tared) glass vial. Record the exact volume transferred.

-

-

Analysis (Solvent Removal & Weighing):

-

Place the vial containing the filtered solution in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until all the solvent has evaporated. Alternatively, the solvent can be removed under a gentle stream of inert gas followed by drying.

-

Continue drying the solid residue in a vacuum desiccator or oven until a constant mass is achieved. This is verified by weighing the vial periodically (e.g., every 2 hours) until two consecutive measurements are within ± 0.2 mg.

-

Record the final, constant mass of the vial containing the dried solute.

-

-

Calculation:

-

Calculate the mass of the dissolved solute by subtracting the initial tare mass of the vial from the final mass.

-

Determine the solubility using the following formula: Solubility (g/L) = [Mass of dried solute (g) / Volume of filtered solution (L)]

-

Practical Implications and Safety

The solubility characteristics of this compound directly influence its application:

-

Catalyst Screening: Its high solubility in toluene and THF makes these excellent solvents for homogeneous catalysis, ensuring the catalyst and reactants are in the same phase.

-

Product Isolation: Its insolubility in alcohols like methanol can be exploited. A reaction performed in THF could be quenched by adding methanol to precipitate the catalyst or a nonpolar product, simplifying purification.

-

Formulation: For applications in drug development where the ligand might be part of a final active pharmaceutical ingredient (API) complex, understanding its solubility is key for developing stable formulations for delivery.

Safety: this compound, like many phosphine ligands, should be handled with care. It is an irritant and should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Always consult the latest Safety Data Sheet (SDS) from the supplier before use.

Conclusion

This compound is a lipophilic, air-sensitive solid with good solubility in common non-polar and polar aprotic organic solvents, and poor solubility in protic solvents like water. While specific quantitative solubility data is scarce, this guide provides the theoretical foundation and a robust, practical protocol for its empirical determination. By understanding the principles of its solubility and applying rigorous experimental technique, researchers can effectively utilize this versatile ligand, enabling the rational design and optimization of synthetic processes in chemical research and development.

References

-

Dalal Institute. (n.d.). Tertiary Phosphine as Ligand. Retrieved from [Link]

-

LibreTexts Chemistry. (2021). 8: Gravimetric Methods. Retrieved from [Link]

Sources

Introduction to DPEphos and the Significance of Ligand Geometry in Catalysis

Methodological & Application

The Strategic Application of Bis(2-diphenylphosphino)ethyl Ether (DPEphos) in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for Researchers

Introduction: DPEphos as a Versatile Ligand in Modern Synthetic Chemistry

In the landscape of palladium-catalyzed cross-coupling reactions, the choice of ligand is paramount to achieving high efficiency, broad substrate scope, and mild reaction conditions. Bis(2-diphenylphosphino)ethyl ether, commonly known by its acronym DPEphos, has emerged as a powerful and versatile bidentate phosphine ligand.[1] Its unique structural architecture, featuring two diphenylphosphino groups linked by a flexible ether backbone, imparts a combination of steric bulk and electronic properties that are highly advantageous for a range of catalytic transformations. This guide provides an in-depth exploration of the practical application of DPEphos in key palladium-catalyzed cross-coupling reactions, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

DPEphos is instrumental in facilitating challenging coupling reactions, leading to higher yields and reduced reaction times in the synthesis of complex molecules, including pharmaceutical intermediates.[1][2] Its utility extends across a spectrum of transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings. The strategic advantage of DPEphos lies in its ability to stabilize the palladium catalyst and modulate its reactivity, making it an indispensable tool in the modern synthetic chemist's arsenal.[1]

Mechanistic Insights: The Structural Advantage of the DPEphos Ligand

The efficacy of DPEphos in palladium-catalyzed cross-coupling stems from its distinct structural features, most notably its wide and flexible bite angle. This refers to the P-Pd-P bond angle formed when the ligand chelates to the palladium center. Unlike more rigid ligands, the ether linkage in DPEphos allows for considerable conformational flexibility. This adaptability is crucial as the optimal bite angle can vary for different elementary steps within a catalytic cycle (oxidative addition, transmetalation, and reductive elimination).

The general catalytic cycle for palladium-catalyzed cross-coupling reactions is a well-established sequence of events. The cycle is initiated by the oxidative addition of an organic halide to a Pd(0) species, forming a Pd(II) complex. This is followed by transmetalation with a nucleophilic coupling partner (e.g., an organoboron reagent in Suzuki coupling or an amine in Buchwald-Hartwig amination). The final step is reductive elimination from the resulting diorganopalladium(II) complex to furnish the desired cross-coupled product and regenerate the catalytically active Pd(0) species.

The flexibility of the DPEphos ligand allows it to accommodate the geometric changes required for each of these steps. For instance, a wider bite angle is often beneficial for the reductive elimination step, which is frequently the rate-limiting step in many cross-coupling reactions. By facilitating this crucial step, DPEphos can significantly enhance the overall catalytic turnover and efficiency.

Visualizing the Catalytic Cycle: A General Overview

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Application Notes and Detailed Protocols

The following sections provide detailed, field-proven protocols for the application of DPEphos in three cornerstone palladium-catalyzed cross-coupling reactions. These protocols are designed to be self-validating, with explanations for key experimental choices.

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide. The DPEphos ligand has proven to be highly effective in promoting this transformation, particularly with challenging substrates such as aryl chlorides.

Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid

This protocol describes a general procedure for the DPEphos-palladium catalyzed Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

This compound (DPEphos)

-

Aryl bromide (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Potassium phosphate (K₃PO₄), tribasic (2.0 mmol)

-

Anhydrous 1,4-dioxane (5 mL)

-

Deionized water (0.5 mL)

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser)

-

Magnetic stirrer and heating mantle

Experimental Workflow:

Caption: A typical experimental workflow for a DPEphos-catalyzed Suzuki-Miyaura coupling reaction.

Step-by-Step Procedure:

-

To an oven-dried Schlenk flask containing a magnetic stir bar, add palladium(II) acetate (2.2 mg, 0.01 mmol, 1 mol%), DPEphos (10.8 mg, 0.02 mmol, 2 mol%), the aryl bromide (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (424 mg, 2.0 mmol).

-

Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

-

Add anhydrous 1,4-dioxane (5 mL) and deionized water (0.5 mL) via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding water (10 mL) and extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

| Aryl Halide | Arylboronic Acid | Product | Yield (%) | Reference |

| 4-Bromotoluene | Phenylboronic acid | 4-Methylbiphenyl | 95 | [3] |

| 4-Chloroanisole | 4-Methoxyphenylboronic acid | 4,4'-Dimethoxybiphenyl | 88 | [4] |

| 2-Bromopyridine | 3-Tolylboronic acid | 2-(3-Tolyl)pyridine | 92 | [5] |

Causality Behind Experimental Choices:

-

Palladium Precursor: Pd(OAc)₂ is a common and relatively inexpensive palladium(II) source that is readily reduced in situ to the active Pd(0) species.

-

Ligand-to-Metal Ratio: A 2:1 ratio of DPEphos to palladium is often optimal to ensure the formation of the desired catalytically active species and prevent catalyst decomposition.

-

Base: Potassium phosphate is a moderately strong base that is effective in the transmetalation step of the Suzuki-Miyaura coupling. Its use in combination with a mixed aqueous-organic solvent system is a common practice.

-

Solvent: 1,4-Dioxane is a polar aprotic solvent that is well-suited for Suzuki-Miyaura couplings, as it can dissolve both the organic and inorganic reagents. The addition of a small amount of water is often beneficial for the dissolution of the base and can accelerate the transmetalation step.

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and primary or secondary amines. DPEphos has been shown to be a highly effective ligand for this transformation, enabling the coupling of a wide range of substrates, including challenging aryl chlorides and heteroaryl halides.[6][7][8]

Protocol: Buchwald-Hartwig Amination of an Aryl Chloride with a Secondary Amine

This protocol provides a general procedure for the DPEphos-palladium catalyzed Buchwald-Hartwig amination of an aryl chloride with a secondary amine.

Materials:

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

This compound (DPEphos)

-

Aryl chloride (1.0 mmol)

-

Secondary amine (1.2 mmol)

-

Sodium tert-butoxide (NaOtBu) (1.4 mmol)

-

Anhydrous toluene (5 mL)

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk tube)

-

Magnetic stirrer and heating mantle

Step-by-Step Procedure:

-

In a glovebox or under a stream of argon, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (4.6 mg, 0.005 mmol, 1 mol% Pd), DPEphos (10.8 mg, 0.02 mmol, 2 mol%), and sodium tert-butoxide (135 mg, 1.4 mmol).

-

Add the aryl chloride (1.0 mmol) and the secondary amine (1.2 mmol) to the Schlenk tube.

-

Add anhydrous toluene (5 mL) via syringe.

-

Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired arylamine.

| Aryl Halide | Amine | Product | Yield (%) | Reference |

| 4-Chlorotoluene | Morpholine | 4-(p-Tolyl)morpholine | 94 | [9] |

| 2-Chloropyridine | Aniline | N-Phenylpyridin-2-amine | 85 | [10] |

| 1-Bromo-4-fluorobenzene | Piperidine | 1-(4-Fluorophenyl)piperidine | 91 | [7] |

Causality Behind Experimental Choices:

-

Palladium Precursor: Pd₂(dba)₃ is a stable Pd(0) source that is commonly used in Buchwald-Hartwig aminations.

-

Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is highly effective in deprotonating the amine to form the corresponding amide, which then participates in the catalytic cycle.

-

Solvent: Toluene is a non-polar aprotic solvent that is well-suited for this reaction. It is important to use an anhydrous solvent to prevent quenching of the strong base.

-

Inert Atmosphere: The catalytic species is sensitive to oxygen, so it is crucial to maintain an inert atmosphere throughout the reaction.

Heck Reaction: Formation of C-C Bonds via Olefin Arylation

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. DPEphos can be an effective ligand in Heck reactions, particularly in promoting the coupling of electron-rich olefins.

Protocol: Heck Reaction of an Aryl Iodide with Styrene

This protocol outlines a general procedure for the DPEphos-palladium catalyzed Heck reaction of an aryl iodide with styrene.

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

This compound (DPEphos)

-

Aryl iodide (1.0 mmol)

-

Styrene (1.5 mmol)

-

Triethylamine (Et₃N) (2.0 mmol)

-

Anhydrous N,N-dimethylformamide (DMF) (5 mL)

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser)

-

Magnetic stirrer and heating mantle

Step-by-Step Procedure:

-

To an oven-dried Schlenk flask equipped with a condenser and a magnetic stir bar, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%) and DPEphos (10.8 mg, 0.02 mmol, 2 mol%).

-

Evacuate the flask and backfill with argon. Repeat this cycle three times.

-

Add anhydrous DMF (5 mL), the aryl iodide (1.0 mmol), styrene (1.5 mmol), and triethylamine (0.28 mL, 2.0 mmol) via syringe.

-

Heat the reaction mixture to 120 °C with stirring.

-

Monitor the reaction by TLC or GC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water (20 mL) and extract with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with water (2 x 20 mL) and brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired stilbene derivative.

| Aryl Halide | Olefin | Product | Yield (%) | Reference |

| 4-Iodoanisole | Styrene | 4-Methoxy-trans-stilbene | 85 | [11] |

| 1-Iodonaphthalene | n-Butyl acrylate | n-Butyl (E)-3-(naphthalen-1-yl)acrylate | 78 | General protocol |

| 4-Bromobenzonitrile | Styrene | 4-Styrylbenzonitrile | 82 | [12] |

Causality Behind Experimental Choices:

-

Base: Triethylamine acts as a base to neutralize the hydrogen halide that is formed during the catalytic cycle.

-

Solvent: DMF is a polar aprotic solvent that is commonly used in Heck reactions due to its high boiling point and ability to dissolve a wide range of substrates.

-

Temperature: Heck reactions often require elevated temperatures to proceed at a reasonable rate.

Conclusion: The Enduring Utility of DPEphos

This compound (DPEphos) has firmly established itself as a versatile and reliable ligand in the realm of palladium-catalyzed cross-coupling reactions. Its unique combination of a wide, flexible bite angle and robust chemical nature allows it to effectively promote a variety of important C-C and C-N bond-forming reactions. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this exceptional ligand in their synthetic endeavors, from fundamental academic research to the development of novel pharmaceuticals and advanced materials.

References

- Vertex AI Search. (2026).

-

PubMed. (2003). Facile and efficient synthesis of meso-arylamino- and alkylamino-substituted porphyrins via palladium-catalyzed amination. Journal of Organic Chemistry, 68(11), 4432-4438. [Link]

- ElectronicsAndBooks. (n.d.). Kinetic Study of Reductive Elimination from the Complexes (Diphosphine)Pd(R)(CN).

-

ResearchGate. (n.d.). DPEPHOS, dpePHOS, DPEphos. [Link]

-

ResearchGate. (2025). N′-tetra(diphenylphosphinomethyl)pyridine-2,6-diamine/palladium catalyzed Suzuki–Miyaura coupling of aryl and heteroaryl halides. [Link]

-